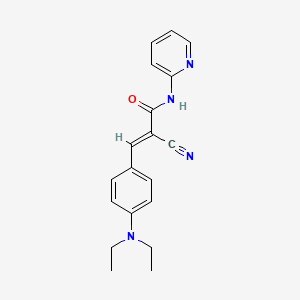
6-(4-Chlorophenyl)pyridazine-3-thiol
Übersicht
Beschreibung
6-(4-Chlorophenyl)pyridazine-3-thiol is a chemical compound with the CAS Number: 70391-14-9 . It has a molecular weight of 222.7 . The IUPAC name for this compound is 6-(4-chlorophenyl)-3-pyridazinethiol . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound involves a reaction with pyridine and diphosphorus pentasulfide . A mixture of 3.0 g of 6-(4-chlorophenyl)-pyridazinone, 50 ml of dry pyridine, and 3.2 g of phosphorus pentasulfide was refluxed for 1 hour, evaporated to dryness, and extracted with 200 ml of ether . The ether extract was washed with water (3*100 ml), brine (100 ml), dried over magnesium sulfate, and evaporated to yield 3.0 g of 6-(4-chlorophenyl)-pyridazinthione as a yellow solid .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7ClN2S/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H, (H,13,14) . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 222.69 . The compound’s molecular formula is C10H7ClN2S .Wissenschaftliche Forschungsanwendungen
Synthesis and Activity in Anticonvulsant Drugs
A study by Hallot et al. (1986) explored the synthesis of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines derivatives, including variants related to 6-(4-Chlorophenyl)pyridazine-3-thiol. These compounds were tested for anticonvulsant activity in animal models of epilepsy, showing significant potential in this area.
Crystal Structure Characterization and Pharmaceutical Potential
Sallam et al. (2021) in their research provided detailed structural characterization of triazole pyridazine derivatives, including those related to this compound. They highlighted the significant anti-tumor and anti-inflammatory properties of these compounds.
Solid Phase Synthesis for Diverse Applications
The study by Chenyu et al. (2001) detailed a new method for the solid-phase synthesis of pyridazine derivatives, which could have broad applications in pharmaceuticals and material science.
Pharmacological Screening for CNS Effects
Research by Zabska et al. (1998) investigated the effects of pyrazolo[3,4-c]pyridazine derivatives, similar to this compound, on the central nervous system.
Gold(I) Complexes for Chemical Research
In a study by Catalano et al. (2003), gold(I) complexes of 3,6-bis(diphenylphosphino)pyridazine were synthesized, indicating potential applications in material science and catalysis.
Antimicrobial and Antibacterial Properties
Al-Kamali et al. (2014) explored the synthesis and antibacterial activity of novel thieno[2,3-c]pyridazines, demonstrating the antimicrobial potential of compounds related to this compound.
Corrosion Inhibition in Industrial Applications
Zarrouk et al. (2012) conducted a theoretical study on the inhibitory action of pyridazines on copper corrosion, suggesting applications in industrial corrosion protection.
Inhibitory Effect on Mild Steel Corrosion
Mashuga et al. (2017) investigated the inhibitory effects of pyridazine derivatives on the corrosion of mild steel, indicating potential uses in metal protection.
Surface Protection in Industrial Chemistry
Olasunkanmi et al. (2018) examined the potential of 6-substituted 3-chloropyridazine derivatives for protecting mild steel surfaces in corrosive environments.
Synthesis and Antimicrobial Activities in Medicinal Chemistry
Patel and Maru (2017) synthesized pryrazolo-pyridazine derivatives and evaluated their antimicrobial activities, indicating the potential for developing new antibacterial and antifungal agents.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1H-pyridazine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2S/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBIFNMJFUTOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
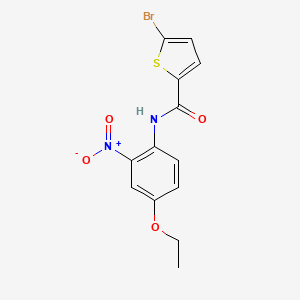

![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430673.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2430676.png)
![5-{3-oxo-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2430677.png)

![1-(4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2430681.png)


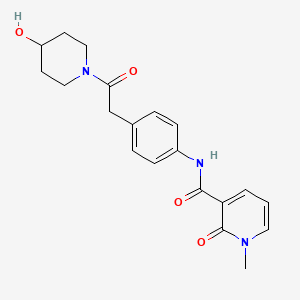
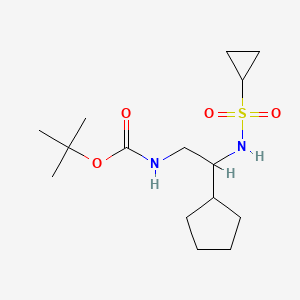
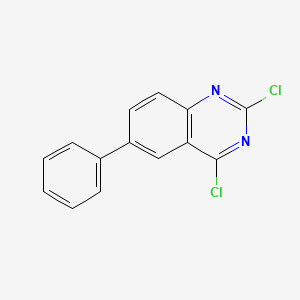
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2430692.png)
